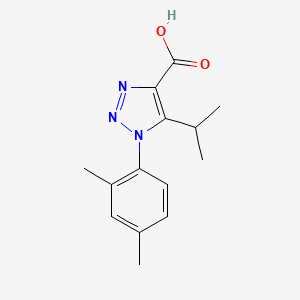![molecular formula C20H23FN2O2 B6080526 1-[2-(4-fluorophenyl)ethyl]-4-[(3-methoxybenzyl)amino]-2-pyrrolidinone](/img/structure/B6080526.png)
1-[2-(4-fluorophenyl)ethyl]-4-[(3-methoxybenzyl)amino]-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-fluorophenyl)ethyl]-4-[(3-methoxybenzyl)amino]-2-pyrrolidinone is a chemical compound that has been the focus of scientific research due to its potential applications in medicine and pharmacology. This compound is also known as FPEMP and has been synthesized using various methods.
Mechanism of Action
FPEMP works by inhibiting the activity of enzymes that are involved in the development and progression of various diseases. This compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the development of Alzheimer's disease. FPEMP has also been shown to inhibit the activity of monoamine oxidase, which is involved in the development of Parkinson's disease.
Biochemical and Physiological Effects:
FPEMP has been shown to have various biochemical and physiological effects. This compound has been shown to increase the levels of neurotransmitters, including dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, behavior, and cognition. FPEMP has also been shown to increase the levels of acetylcholine, which is involved in the regulation of memory and learning.
Advantages and Limitations for Lab Experiments
FPEMP has several advantages for lab experiments, including its ability to inhibit the activity of enzymes involved in disease development and its potential as a therapeutic agent for various diseases. However, the limitations of FPEMP include its complex synthesis process, which requires careful attention to detail to ensure the purity and quality of the final product.
Future Directions
Related to FPEMP include further research to determine its efficacy as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to determine the optimal dosage and administration of FPEMP and to investigate its potential side effects. Finally, research is needed to develop new synthesis methods for FPEMP that are more efficient and cost-effective.
Conclusion:
In conclusion, FPEMP is a chemical compound that has been the focus of scientific research due to its potential applications in medicine and pharmacology. This compound has been synthesized using various methods and has been studied for its potential as a therapeutic agent for various diseases. FPEMP works by inhibiting the activity of enzymes involved in disease development and has various biochemical and physiological effects. While FPEMP has several advantages for lab experiments, further research is needed to determine its efficacy as a therapeutic agent and to investigate its potential side effects.
Synthesis Methods
FPEMP has been synthesized using various methods, including the reaction of 4-fluoroacetophenone with ethylamine, followed by the reaction of the resulting product with 3-methoxybenzaldehyde. Another method involves the reaction of 4-fluoroacetophenone with 3-methoxybenzaldehyde, followed by the reaction of the resulting product with ethylamine. The synthesis of FPEMP is a complex process and requires careful attention to detail to ensure the purity and quality of the final product.
Scientific Research Applications
FPEMP has been the focus of scientific research due to its potential applications in medicine and pharmacology. This compound has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. FPEMP has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials.
properties
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-4-[(3-methoxyphenyl)methylamino]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c1-25-19-4-2-3-16(11-19)13-22-18-12-20(24)23(14-18)10-9-15-5-7-17(21)8-6-15/h2-8,11,18,22H,9-10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIOYAQYPADIDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2CC(=O)N(C2)CCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2,3-dimethoxybenzyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6080454.png)
![3-{[(2,3-dimethylcyclohexyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6080457.png)
![3-ethoxy-N-[2-(4-morpholinyl)-1-phenylethyl]benzamide](/img/structure/B6080465.png)
![1,2-dihydro-5-acenaphthylenyl{1-[3-(2-pyrazinyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6080470.png)
![1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B6080478.png)
![N-methyl-N-(2-phenylethyl)-1-[(2E)-3-(2-thienyl)-2-propenoyl]-3-piperidinamine](/img/structure/B6080479.png)

![N-({1-[2-(dimethylamino)benzoyl]-3-piperidinyl}methyl)-4-methoxybenzenesulfonamide](/img/structure/B6080504.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6080512.png)
![7-(cyclopropylmethyl)-2-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2,7-diazaspiro[4.5]decane](/img/structure/B6080531.png)
![N~1~-(5-benzoyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-N~2~,N~2~-diethylglycinamide hydrochloride](/img/structure/B6080535.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6080545.png)
